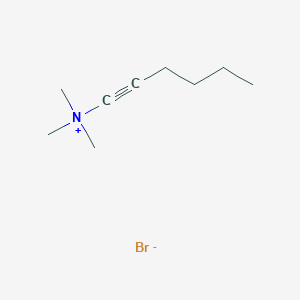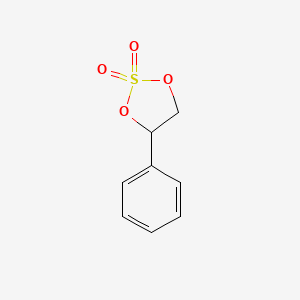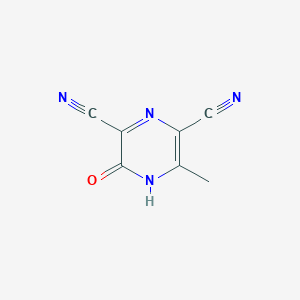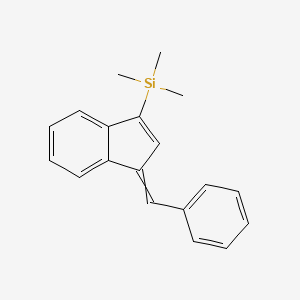
N,N,N-Trimethylhex-1-yn-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylhex-1-yn-1-aminium bromide is a chemical compound with the molecular formula C9H22BrN. It is a quaternary ammonium salt, characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a hex-1-yn-1-yl group, with a bromide anion as the counterion. This compound is known for its high solubility in water and its use in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylhex-1-yn-1-aminium bromide can be synthesized through the reaction of hexyl bromide with trimethylamine. The reaction typically occurs under mild conditions, with the hexyl bromide being added to an excess of trimethylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is then stirred at room temperature for several hours, resulting in the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylhex-1-yn-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. These reactions typically occur in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: The major products are new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
N,N,N-Trimethylhex-1-yn-1-aminium bromide has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane interactions and ion transport due to its surfactant properties.
Industry: The compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various chemical processes.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylhex-1-yn-1-aminium bromide involves its interaction with cell membranes and ion channels. The positively charged ammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell signaling and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: A quaternary ammonium salt with a longer alkyl chain, used as a surfactant and in various industrial applications.
Hexyltrimethylammonium bromide: Similar in structure but with a saturated hexyl group instead of the hex-1-yn-1-yl group.
Uniqueness
N,N,N-Trimethylhex-1-yn-1-aminium bromide is unique due to the presence of the triple bond in the hex-1-yn-1-yl group, which imparts different chemical properties compared to its saturated counterparts. This structural feature can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
Propriétés
Numéro CAS |
88434-51-9 |
|---|---|
Formule moléculaire |
C9H18BrN |
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
hex-1-ynyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XFZMNDFOIWDMOD-UHFFFAOYSA-M |
SMILES canonique |
CCCCC#C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)


![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)



![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)


